molecular formula C20H24F3N5O B15122621 4-[6-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine

4-[6-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine

Cat. No.: B15122621
M. Wt: 407.4 g/mol
InChI Key: HJQBJMDGYZNMJG-UHFFFAOYSA-N
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Description

4-[6-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that features a trifluoromethyl group, a piperazine ring, a pyridazine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically require a base such as DBU and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[6-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit inflammatory pathways by interacting with proteins such as NF-kB .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine is unique due to its combination of a trifluoromethyl group, piperazine ring, pyridazine ring, and morpholine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C20H24F3N5O

Molecular Weight

407.4 g/mol

IUPAC Name

4-[6-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C20H24F3N5O/c21-20(22,23)17-3-1-16(2-4-17)15-26-7-9-27(10-8-26)18-5-6-19(25-24-18)28-11-13-29-14-12-28/h1-6H,7-15H2

InChI Key

HJQBJMDGYZNMJG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)C3=NN=C(C=C3)N4CCOCC4

Origin of Product

United States

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